molecular formula C29H50N4O5S B12386905 2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid

2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B12386905
M. Wt: 566.8 g/mol
InChI Key: DFWFYJKXDFRZBN-PFDHNPLJSA-N
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Description

2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a thiazole ring, a piperidine moiety, and multiple chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid involves multiple steps, including the formation of the thiazole ring, the introduction of the piperidine moiety, and the coupling of various chiral intermediates. The reaction conditions typically involve the use of protecting groups, chiral catalysts, and specific temperature and pH conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple chiral centers make it a valuable tool for studying stereochemistry and chiral catalysis.

Biology

In biology, the compound could be used to study enzyme-substrate interactions, particularly those involving thiazole-containing substrates. Its structural complexity also makes it a potential candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential pharmacological properties could be explored for the treatment of various diseases. Its ability to interact with specific molecular targets could make it a valuable therapeutic agent.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its structural features might impart desirable characteristics such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved would depend on the specific application and the molecular targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole-containing molecules, piperidine derivatives, and compounds with multiple chiral centers. Examples include:

  • 2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid analogs with different substituents on the thiazole ring.
  • Piperidine derivatives with varying side chains and functional groups.
  • Chiral compounds used in stereochemical studies and chiral catalysis.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, including the thiazole ring, piperidine moiety, and multiple chiral centers. This combination imparts unique chemical and biological properties that make it a valuable compound for various applications.

Properties

Molecular Formula

C29H50N4O5S

Molecular Weight

566.8 g/mol

IUPAC Name

2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C29H50N4O5S/c1-8-14-33(28(35)25(20(6)10-3)31-26(34)22-13-11-12-15-32(22)7)23(19(4)5)17-24(38-16-9-2)27-30-21(18-39-27)29(36)37/h18-20,22-25H,8-17H2,1-7H3,(H,31,34)(H,36,37)/t20-,22+,23+,24+,25-/m0/s1

InChI Key

DFWFYJKXDFRZBN-PFDHNPLJSA-N

Isomeric SMILES

CCCN([C@H](C[C@H](C1=NC(=CS1)C(=O)O)OCCC)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]2CCCCN2C

Canonical SMILES

CCCN(C(CC(C1=NC(=CS1)C(=O)O)OCCC)C(C)C)C(=O)C(C(C)CC)NC(=O)C2CCCCN2C

Origin of Product

United States

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